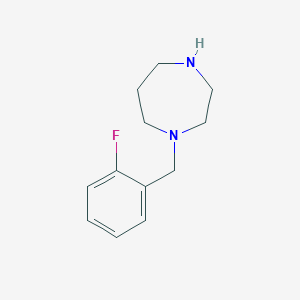

1-(2-Fluorobenzyl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIIOVWEOPQCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775561-26-7 | |

| Record name | 1-[(2-fluorophenyl)methyl]-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformation of 1 2 Fluorobenzyl 1,4 Diazepane

Established Synthetic Routes to the 1,4-Diazepane Core and Analogues

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic pathways for its construction. These methods range from classical ring-forming reactions to modern multicomponent strategies, providing access to a wide array of analogues.

Nucleophilic Substitution Approaches for Ring Formation and Functionalization

Nucleophilic substitution reactions are fundamental to the synthesis of the 1,4-diazepane core. These reactions can be either intermolecular or intramolecular, leading to the formation of the seven-membered ring.

A key strategy involves the intramolecular cyclization of a linear precursor containing two nitrogen nucleophiles and appropriate electrophilic centers. For instance, the synthesis of azetidine-fused 1,4-diazepine derivatives has been achieved through a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.com This method highlights the power of intramolecular C-N bond formation in constructing complex diazepine (B8756704) systems. Subsequent nucleophilic ring-opening of the fused azetidine (B1206935) ring provides a pathway to functionalized 1,4-benzodiazepine (B1214927) derivatives. mdpi.com In a different context, the synthesis of the related benzodiazepine (B76468), bromazolam, involves an intramolecular reaction of 2-amino-N-(2-benzoyl-4-bromophenyl)acetamide to form the seven-membered diazepine ring. wikipedia.org

The functionalization of a pre-formed diazepane ring also relies heavily on nucleophilic substitution. Alkylation of the nitrogen atoms is a common method for introducing substituents.

Reductive Alkylation Strategies in Diazepane Synthesis

Reductive alkylation, also known as reductive amination, is a highly versatile and widely used method for the N-functionalization of the 1,4-diazepane core. researchgate.net This reaction involves the condensation of a primary or secondary amine on the diazepane ring with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. youtube.com

This strategy is particularly useful for introducing a variety of substituents onto one or both nitrogen atoms of the diazepane ring. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaCNBH₃). nih.govnih.gov For example, the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-6-amines involves a one-pot procedure starting with a carbonyl-amine condensation followed by reductive amination with sodium borohydride. nih.gov Researchers found that repeatedly adding fresh aldehyde and NaBH₄ could drive the reaction towards the desired tri-substituted product. nih.gov Similarly, a series of diazepane-containing sigma receptor ligands were synthesized by N-alkylating an intermediate with 2,4-dimethylbenzaldehyde (B100707) and NaCNBH₃. nih.gov This method provides a direct and efficient way to introduce specific benzyl (B1604629) groups, such as the 2-fluorobenzyl moiety, onto the diazepane scaffold.

| Reaction Type | Reactants | Reagents | Product Type | Reference |

| Reductive Amination | 1,4-Diazepane-6-amine, 4-alkoxy-2-hydroxybenzaldehydes | Sodium Borohydride | N,1,4-tri(alkoxy-hydroxybenzyl)-DAZA | nih.gov |

| Reductive Amination | Acylated Diazepane Intermediate, 2,4-dimethylbenzaldehyde | Sodium Cyanoborohydride | N-alkylated Diazepane | nih.gov |

Multicomponent Reaction (MCR) Applications for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more starting materials react in a one-pot procedure, have emerged as powerful tools for rapidly generating molecular diversity. nih.govnih.gov These reactions are highly atom- and step-economical, making them attractive for the synthesis of compound libraries based on the 1,4-diazepane scaffold. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been successfully applied to the synthesis of 1,4-benzodiazepine scaffolds. nih.gov In one approach, an Ugi reaction involving an aminophenylketone, an isocyanide, Boc-glycine, and an aldehyde, followed by deprotection and cyclization, yields the 1,4-benzodiazepine core. nih.gov This Ugi-deprotection-cyclization (UDC) strategy allows for the introduction of diversity at multiple positions of the final molecule based on the choice of the initial building blocks. nih.gov Another variation uses methyl anthranilate as the amine component in the Ugi-4CR, leading to 1,4-benzodiazepine-6-ones after a similar deprotection and cyclization sequence. nih.gov These MCR-based routes provide accelerated access to diverse diazepine scaffolds compared to traditional linear syntheses. nih.gov

| MCR Strategy | Key Building Blocks | Key Steps | Scaffold Produced | Reference |

| Ugi-Deprotection-Cyclization | Methyl Anthranilate, Isocyanide, Boc-glycinal, Carboxylic Acid | Ugi-4CR, Boc Deprotection, Cyclization | 1,4-Benzodiazepine-6-ones | nih.gov |

| Ugi-Deprotection-Cyclization | Aminophenylketone, Isocyanide, Boc-glycinal, Trimethyl Azide | Ugi-4CR, Deprotection, Cyclization | 1,4-Diazepine Ring | nih.gov |

Cyclization Reactions in the Formation of Seven-Membered Heterocycles

The formation of the seven-membered 1,4-diazepane ring is the key step in its synthesis, and various cyclization strategies have been developed to achieve this. youtube.com The challenge in forming medium-sized rings like diazepane often relates to unfavorable entropic and stereoelectronic effects. nih.govnih.gov

Intramolecular condensation and coupling reactions are common approaches. The condensation of diamines with dicarbonyl compounds or their equivalents is a classical method. ijpcbs.com For example, 1,4-diazepanes have been prepared by the condensation of 2,2′-(1,3-propanediyldiimino)diphenols with glyoxal, followed by reduction. researchgate.net Another powerful method is intramolecular amide bond formation. The synthesis of a key intermediate for a Rho-kinase inhibitor was achieved via an intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol. researchgate.net

Palladium-catalyzed carboamination reactions have also been developed for the synthesis of saturated 1,4-benzodiazepines. This method involves the coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides, proceeding via a challenging 7-endo-trig cyclization. nih.gov Despite the difficulty associated with forming seven-membered rings, this method provides good yields and high diastereoselectivity for substituted products. nih.gov

| Cyclization Method | Precursor Type | Catalyst/Reagent | Ring System | Reference |

| Intramolecular Condensation | Diamine and Dicarbonyl | Acid/Base | 1,4-Diazepane | researchgate.netijpcbs.com |

| Fukuyama-Mitsunobu Cyclization | N-nosyl diamino alcohol | DEAD, PPh₃ | 1,4-Diazepane | researchgate.net |

| Pd-Catalyzed Carboamination | N-allyl-2-aminobenzylamine | Palladium Catalyst | Saturated 1,4-Benzodiazepine | nih.gov |

| Intramolecular C-N Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamide | CuI / N,N-dimethylglycine | Azetidine-fused 1,4-Diazepine | mdpi.com |

Targeted Synthesis of 1-(2-Fluorobenzyl)-1,4-Diazepane and Its Structural Analogues

The specific synthesis of this compound can be achieved through several reliable methods, primarily involving the functionalization of the 1,4-diazepane core. A highly effective and direct approach is the reductive amination of commercially available 1,4-diazepane with 2-fluorobenzaldehyde.

This reaction proceeds by forming an iminium ion intermediate between one of the secondary amines of the diazepane ring and the aldehyde, which is then reduced in situ. This method is advantageous as it is typically a one-pot procedure and allows for the direct installation of the desired 2-fluorobenzyl group.

An alternative strategy involves a two-step process starting with a protected 1,4-diazepane, such as 1-Boc-1,4-diazepane. The protected diazepane can be alkylated with 2-fluorobenzyl bromide or a similar electrophile under standard nucleophilic substitution conditions. The subsequent removal of the Boc protecting group, typically with an acid like trifluoroacetic acid (TFA), yields the target compound. nih.gov This route is useful when selectivity between the two nitrogen atoms is required or if the desired benzyl halide is more readily available than the corresponding aldehyde.

The synthesis of structural analogues often follows similar pathways. For example, reacting 1-benzyl-1,4-diazepane (B1296151) with various aroyl chlorides yields a series of 1-aroyl-4-benzyl-1,4-diazepane analogues. nih.gov

| Synthetic Approach | Starting Materials | Key Reagents | Product | Reference |

| Reductive Amination | 1,4-Diazepane, 2-Fluorobenzaldehyde | NaBH(OAc)₃ or NaCNBH₃ | This compound | nih.gov |

| Alkylation & Deprotection | 1-Boc-1,4-diazepane, 2-Fluorobenzyl bromide | Base (e.g., K₂CO₃), then TFA | This compound | nih.gov |

Derivatization Strategies for Structural Modification of this compound Analogues

Once the this compound scaffold is obtained, the remaining secondary amine at the N4 position serves as a versatile handle for further structural modification and diversification. nih.gov These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Common derivatization reactions include acylation and further alkylation at the N4 position.

Acylation: The N4 amine can be readily acylated by treating this compound with a variety of acylating agents, such as acid chlorides or acid anhydrides, typically in the presence of a base like triethylamine. nih.gov This reaction introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule.

Alkylation: Further alkylation at the N4 position can be accomplished using either direct alkylation with an alkyl halide or through another reductive amination reaction with an aldehyde or ketone. researchgate.netnih.gov This allows for the synthesis of unsymmetrically disubstituted 1,4-diazepanes, where the substituents at N1 and N4 are different. For example, reacting the N4 amine with various aldehydes under reductive amination conditions can introduce a second, different benzyl group or other alkyl fragments. nih.gov

These derivatization strategies enable the systematic modification of the 1,4-diazepane core, allowing for the fine-tuning of its properties for various applications.

| Derivatization Reaction | Substrate | Reagents | Product Class | Reference |

| N-Acylation | This compound | Aroyl Chloride, Et₃N | 1-(2-Fluorobenzyl)-4-aroyl-1,4-diazepane | nih.gov |

| N-Alkylation (Reductive Amination) | This compound, Aldehyde/Ketone | NaCNBH₃ or NaBH(OAc)₃ | 1-(2-Fluorobenzyl)-4-alkyl-1,4-diazepane | nih.govnih.gov |

| N-Alkylation (Direct) | This compound, Alkyl Halide | Base (e.g., K₂CO₃) | 1-(2-Fluorobenzyl)-4-alkyl-1,4-diazepane | researchgate.net |

Regioselective Functionalization of the Diazepane Ring

The ability to selectively introduce functional groups at specific positions on the 1,4-diazepane ring is essential for creating diverse molecular architectures. One common strategy involves the use of protecting groups to differentiate the two nitrogen atoms, allowing for sequential and controlled reactions. For instance, a Boc (tert-butoxycarbonyl) group can be used to protect one nitrogen, enabling the alkylation or acylation of the other. google.com Subsequent deprotection then allows for further modification at the first nitrogen atom.

Another approach to regioselective functionalization is through the inherent reactivity differences of the nitrogen atoms. In certain substrates, one nitrogen may be more nucleophilic or sterically accessible than the other, leading to selective reactions even without the use of protecting groups. The choice of reagents and reaction conditions plays a critical role in directing the outcome of these functionalization reactions.

Introduction of Substituents on Aromatic Moieties for Lead Optimization

Common synthetic methods for introducing substituents onto the aromatic ring include electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, on a suitable precursor before its attachment to the 1,4-diazepane scaffold. Alternatively, cross-coupling reactions, like Suzuki or Buchwald-Hartwig couplings, can be employed on a halogenated benzyl-diazepane derivative to introduce a wide variety of substituents. These modifications are guided by structure-activity relationship (SAR) studies to enhance the desired biological effects. nih.gov

Chiral Synthesis and Stereochemical Control in Diazepane Architectures

The synthesis of enantiomerically pure 1,4-diazepanes is of great importance, as the stereochemistry of these molecules can have a profound impact on their biological activity. researchgate.net Several strategies have been developed to achieve stereochemical control in the synthesis of diazepane architectures.

One effective method is the use of chiral building blocks derived from the chiral pool, such as amino acids. nih.gov These starting materials already possess a defined stereocenter, which can be incorporated into the diazepane ring. Asymmetric synthesis, employing chiral catalysts or auxiliaries, is another powerful approach to induce stereoselectivity in the formation of the diazepine ring or in the introduction of substituents. nih.gov For instance, asymmetric reductive amination can be used to create chiral centers during the cyclization process. researchgate.net The absolute configuration of the resulting stereoisomers is often determined using techniques like X-ray crystallography or vibrational circular dichroism (VCD) analysis. nih.gov

| Method | Description | Key Features |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials, such as amino acids, to construct the diazepane ring. nih.gov | The stereochemistry is predetermined by the starting material. |

| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer over the other during a key synthetic step. nih.gov | Can be highly efficient in creating stereocenters. |

| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is later removed. | Provides good stereocontrol but requires additional synthetic steps. |

| Asymmetric Reductive Amination | A carbonyl group and an amine are condensed to form an imine, which is then asymmetrically reduced to a chiral amine. researchgate.net | A versatile method for creating chiral amines within the diazepane structure. |

Chemical Reactivity Profiles of 1,4-Diazepane Systems

The chemical reactivity of 1,4-diazepane systems is characterized by the properties of the saturated seven-membered ring containing two nitrogen atoms. These systems can undergo a variety of chemical transformations.

Oxidation and Reduction Pathways

The nitrogen atoms in the 1,4-diazepane ring are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of N-oxides or other oxidized species. Advanced oxidation processes, such as those involving hydroxyl radicals generated by the Fenton reagent (H₂O₂/Fe(II)), have been shown to degrade cyclic ethers like 1,4-dioxane, a related heterocyclic system. researchgate.netdeswater.com Similar principles can apply to the degradation of diazepane rings under harsh oxidative conditions.

Conversely, functional groups attached to the 1,4-diazepane scaffold can be subjected to reduction. For example, nitro groups on an aromatic substituent can be reduced to amino groups, and carbonyls can be reduced to hydroxyl groups or methylene (B1212753) groups. Catalytic hydrogenation is a common method for such reductions. researchgate.net

Substitution and Other Ring Transformations

Substitution reactions at the nitrogen atoms of the 1,4-diazepane ring are fundamental to the synthesis of its derivatives. These nucleophilic nitrogen atoms readily react with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. google.com

Ring transformations of 1,4-diazepanes are also possible, though less common. Under certain conditions, ring-opening reactions can occur, particularly if the ring is strained or contains reactive functional groups. nih.gov For instance, treatment of certain azetidine-fused 1,4-benzodiazepine derivatives with nucleophiles can lead to the selective opening of the four-membered azetidine ring while leaving the seven-membered diazepine ring intact. nih.gov Conversely, ring-expansion strategies can be used to form the diazepine ring from smaller heterocyclic precursors.

| Reaction Type | Description | Example Reagents |

| N-Alkylation | Introduction of an alkyl group onto a nitrogen atom. | Alkyl halides (e.g., methyl iodide), Reductive amination with aldehydes/ketones. |

| N-Acylation | Introduction of an acyl group onto a nitrogen atom. | Acyl chlorides, Acid anhydrides. |

| N-Sulfonylation | Introduction of a sulfonyl group onto a nitrogen atom. | Sulfonyl chlorides (e.g., tosyl chloride). |

| Ring-Opening | Cleavage of the diazepine ring. | Strong reducing agents, certain nucleophiles under specific conditions. nih.gov |

| Ring-Expansion | Formation of the diazepine ring from a smaller ring. | Di-haloalkanes reacting with diamines. |

Structure Activity Relationship Sar Investigations of 1 2 Fluorobenzyl 1,4 Diazepane Derivatives

Impact of Fluoro-Benzyl Substitution on Receptor Affinity and Biological Activity

The substitution pattern on the benzyl (B1604629) ring of 1-benzyl-1,4-diazepane (B1296151) derivatives plays a critical role in determining their affinity and efficacy at various receptors. The position and nature of the substituent can significantly alter the compound's interaction with the binding pocket of a biological target.

Specifically, the presence of a fluorine atom at the ortho (2-position) of the benzyl group has been shown to be a key determinant of biological activity in several classes of compounds. In studies of ketamine ester analogues, which share a substituted phenyl ring structure, 2-substituted compounds were generally more active as anesthetics than their 3- or 4-substituted counterparts. mdpi.com For instance, replacement of a hydrogen atom with a fluorine atom at the ortho position of the pendent phenyl group in naphthyl-fused diazepines resulted in enhanced affinity and efficacy for benzodiazepine (B76468) receptors. u-tokyo.ac.jp This suggests that the 2-fluoro substitution can lead to favorable interactions within the receptor binding site.

In the context of tyrosinase inhibitors, the 4-fluorobenzylpiperazine moiety has been identified as a key pharmacophoric feature. nih.gov Docking studies of these inhibitors revealed that the fluorine atom can form halogen bonds with specific amino acid residues in the active site of both Agaricus bisporus tyrosinase (AbTYR) and human tyrosinase (hTYR), contributing to the inhibitory activity. nih.gov This highlights the potential for the fluorine atom to act as a halogen bond donor, a type of interaction that is increasingly recognized as important in drug design.

The following table summarizes the impact of substitutions on the benzyl ring on biological activity for related compound classes:

| Compound Class | Substitution | Impact on Activity | Reference |

| Ketamine Esters | 2-substitution on phenyl ring | Generally more active as anesthetics | mdpi.com |

| Naphthyl-fused Diazepines | 2-fluoro on pendent phenyl ring | Enhanced affinity and efficacy at benzodiazepine receptors | u-tokyo.ac.jp |

| Tyrosinase Inhibitors | 4-fluorobenzylpiperazine | Key for tyrosinase inhibition, fluorine forms halogen bonds | nih.gov |

| 1,4-Benzodiazepines | 2'-halo on phenyl ring | More potent than other heterocyclic substitutions | chemisgroup.us |

Modifications on the 1,4-Diazepane Ring System and Their Pharmacological Consequences

Influence of Ring Size and Heteroatom Placement on Bioactivity (Comparative Studies with Other Azepanes)

The seven-membered 1,4-diazepane ring is a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold found in compounds targeting a wide range of biological targets. jocpr.com The size and flexibility of this ring, along with the placement of the two nitrogen atoms, are crucial for its biological activity.

Comparative studies with other azepanes and related heterocyclic systems have provided insights into the importance of the 1,4-diazepane core. For example, in the development of phenylethanolamine N-methyltransferase (PNMT) inhibitors, expanding the ring from a six-membered 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) to a seven-membered 2,3,4,5-tetrahydro-1H-2-benzazepine led to higher selectivity. nih.gov This was attributed to more favorable steric interactions of the larger, more flexible ring at the enzyme's active site. nih.gov However, further introduction of a second heteroatom into the benzazepine ring did not improve selectivity. nih.gov

In another study, a series of diazepane-containing sigma receptor (σR) ligands were developed through a "conformational expansion" approach from previously synthesized piperidine-based compounds. nih.gov The larger diazepane spacer generally maintained or even improved the affinity for both σ1 and σ2 receptors compared to the smaller piperidine (B6355638) ring. nih.gov This suggests that the increased size and conformational flexibility of the diazepane ring can be advantageous for binding to certain receptors.

The placement of heteroatoms is also critical. While 1,4-diazepines and 1,5-benzodiazepines have found broad applications in medicine, other isomers like 1,2-, 1,3-, and 2,3-benzodiazepines are less common. chemisgroup.usjocpr.com The relative positions of the nitrogen atoms in the 1,4-diazepane ring influence its three-dimensional shape and its ability to interact with biological targets. The development of potent and selective bromodomain inhibitors has highlighted the importance of the diazepine (B8756704) ring and how modifications to this central scaffold and its substituents can lead to highly effective compounds. nih.gov

| Ring System | Target | Observation | Reference |

| 2,3,4,5-Tetrahydro-1H-2-benzazepine (vs. THIQ) | PNMT | Higher selectivity due to favorable steric interactions | nih.gov |

| 1,4-Diazepane (vs. Piperidine) | Sigma Receptors | Maintained or improved receptor affinity | nih.gov |

| 1,4-Diazepine | Various | Privileged scaffold with broad biological activity | jocpr.comnih.gov |

Role of Substituents on the Diazepane Core in Modulating Biological Target Interactions

Introducing substituents onto the 1,4-diazepane ring itself provides another avenue for modulating pharmacological activity. These modifications can alter the compound's conformation, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

In the development of orexin (B13118510) receptor antagonists, N,N'-disubstituted 1,4-diazepanes were investigated. The nature of the substituents on both nitrogen atoms was found to be critical for potency. nih.gov Similarly, for a series of sigma receptor ligands, substitutions on the diazepane core played a significant role in affinity and selectivity. nih.gov For instance, the presence of bulky groups on the diazepane spacer, in combination with specific bicyclic aromatic moieties, led to high affinity for both σ1 and σ2 receptors. nih.gov

The position of substitution on the diazepine ring is also crucial. In the case of 1,4-benzodiazepines, substitution at position 7 is particularly important for potency. researchgate.net While this refers to the fused benzene (B151609) ring, it underscores the principle that specific regions of the diazepine scaffold are more sensitive to modification than others. For non-benzodiazepine 1,4-diazepanes, substituents can be introduced at various positions on the seven-membered ring, and their effects will be target-dependent.

The following table provides examples of how substituents on the diazepane core influence biological activity:

| Compound Series | Substitution on Diazepane Core | Effect | Reference |

| Orexin Receptor Antagonists | N,N'-disubstitution | Critical for potency | nih.gov |

| Sigma Receptor Ligands | Bulky groups | High affinity for σ1 and σ2 receptors | nih.gov |

| 1,4-Benzodiazepines | Position 7 substitution | Important for potency | researchgate.net |

Conformational Analysis and Its Correlation with Pharmacological Profiles

The 1,4-diazepane ring is a flexible seven-membered ring that can adopt multiple conformations. The specific conformation that a molecule adopts is crucial for its interaction with a biological target and, consequently, its pharmacological activity.

Studies on N,N'-disubstituted 1,4-diazepane orexin receptor antagonists have shown that these molecules exist in an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation. nih.gov This preferred conformation is believed to mimic the bioactive conformation, the one that binds to the receptor. nih.gov The design of conformationally constrained analogs was guided by this understanding of the preferred solution and solid-state conformation of the diazepane ring. nih.gov

Even in the absence of a chiral center, the non-planar diazepine ring can lead to the existence of chiral conformers, also known as atropisomers. researchgate.net For diazepam, which lacks a chiral center, it exists as an equimolar mixture of two chiral conformers that can interconvert. researchgate.net The rate of this interconversion can be influenced by factors such as solvent polarity. researchgate.net The ability of the diazepine ring to adopt specific chiral conformations can be critical for its interaction with chiral biological macromolecules like receptors. researchgate.net

The flexibility of the diazepine ring allows it to mimic protein secondary structures, such as beta-turns and alpha-helices, which can be important for inhibiting protein-protein interactions. nih.gov This conformational adaptability contributes to the versatility of the diazepine scaffold in drug design.

| Compound Series | Key Conformational Feature | Correlation with Activity | Reference |

| Orexin Receptor Antagonests | Twist-boat conformation with intramolecular π-stacking | Believed to be the bioactive conformation | nih.gov |

| 1,4-Benzodiazepines | Chiral conformers (atropisomers) | Important for interaction with chiral biological targets | researchgate.net |

| Diazepine-based PPI inhibitors | Mimicry of protein secondary structures | Enables inhibition of protein-protein interactions | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug design process.

For benzodiazepines, QSAR models have been developed to predict their biological activity at the GABA-A receptor. nih.gov These models use various molecular descriptors that quantify the physicochemical properties of the molecules, such as their size, shape, and electronic properties. By analyzing a training set of compounds with known activities, a predictive model can be built. This model was then used to predict the activity of a large set of "designer benzodiazepines." nih.gov

In the development of dopamine (B1211576) D4 receptor ligands, a 3D-QSAR analysis was performed on a series of morpholine (B109124) and 1,4-oxazepane (B1358080) derivatives. researchgate.net This study identified key structural features that are important for affinity, such as the regions around the benzene rings and the aliphatic amine. researchgate.net The size of the heterocyclic ring (morpholine vs. 1,4-oxazepane) was also found to be important. researchgate.net

While a specific QSAR model for 1-(2-fluorobenzyl)-1,4-diazepane was not found in the search results, the principles of QSAR are applicable to this class of compounds. A QSAR study on this compound derivatives would involve synthesizing and testing a series of analogues with variations in the substituents on both the benzyl and diazepane rings. The resulting data would then be used to build a predictive model to guide the synthesis of more potent and selective compounds.

The development of a robust QSAR model typically involves several steps:

Data Set Selection: A diverse set of compounds with accurately measured biological activity is required.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical validation techniques. nih.gov

Pharmacological Characterization of 1 2 Fluorobenzyl 1,4 Diazepane in Preclinical Models

In Vitro Receptor Binding and Functional Assays

Neurotransmitter Receptor Modulation (e.g., GABA A, Serotonin (B10506), Dopamine)

Modulation of neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic pathways, is a cornerstone of neuropharmacology. The γ-aminobutyric acid type A (GABA-A) receptor is a principal inhibitory neurotransmitter receptor in the central nervous system, and its positive allosteric modulation is a mechanism for anxiolytic and sedative-hypnotic agents. Dopamine (B1211576) receptors are integral to motor control, motivation, and cognition, with antagonists of the D2 receptor being a primary treatment for schizophrenia. Serotonin receptors are involved in a wide array of physiological and psychological processes, making them targets for antidepressants and antipsychotics.

While the broader class of 1,4-diazepane derivatives has been investigated for activity at various CNS targets, specific in vitro binding or functional assay data for 1-(2-Fluorobenzyl)-1,4-diazepane on GABA-A, serotonin, or dopamine receptors is not extensively available in the public domain literature. Research on structurally related benzofuro- and benzothieno-diazepines has shown affinity for dopamine D4 and serotonin 5-HT2A receptors, suggesting that the diazepane scaffold can interact with these targets. However, direct extrapolation of these findings to the 2-fluorobenzyl substituted compound is not possible without empirical data.

Table 1: Neurotransmitter Receptor Binding Profile for this compound

| Receptor Target | Assay Type | Parameter | Value |

|---|---|---|---|

| GABA-A | Binding Affinity | K_i | Data not available |

| Serotonin (5-HT_x) | Binding Affinity | K_i | Data not available |

| Dopamine (D_x) | Binding Affinity | K_i | Data not available |

K_i: Inhibitory Constant

Cannabinoid Receptor (CB2) Agonism/Antagonism Studies

The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is considered a promising therapeutic target for inflammatory and neuropathic pain, without the psychotropic effects associated with the CB1 receptor. Studies have identified aryl 1,4-diazepane compounds as potent and selective CB2 receptor agonists. This chemical class was highlighted through high-throughput screening campaigns, with subsequent optimization efforts focusing on improving metabolic stability and other drug-like properties.

Although the 1,4-diazepane core is established as a viable scaffold for CB2 agonism, specific data detailing the binding affinity (K_i) or functional activity (EC_50) of the 1-(2-Fluorobenzyl) derivative at the CB2 receptor have not been reported in the reviewed scientific literature.

Table 2: Cannabinoid Receptor (CB2) Functional Activity for this compound

| Receptor Target | Assay Type | Parameter | Value |

|---|---|---|---|

| Cannabinoid Receptor 2 (CB2) | Agonist/Antagonist Assay | EC_50 / IC_50 | Data not available |

EC_50: Half-maximal Effective Concentration; IC_50: Half-maximal Inhibitory Concentration

Sigma Receptor Ligand Interactions (σ1R, σ2R/TMEM97)

Sigma receptors, comprising the σ1 and σ2 subtypes, are intracellular chaperone proteins involved in a variety of cellular functions, including signal transduction and cell survival. They are recognized as potential targets for treating neurodegenerative disorders and cancer. The σ2 receptor was identified as the transmembrane protein 97 (TMEM97). Research into novel sigma receptor ligands has explored the 1,4-diazepane scaffold. A series of diazepane-containing derivatives demonstrated that this structure could serve as a bulky spacer and retain or improve affinity for both σ1 and σ2 receptors compared to piperidine-based analogues.

In these studies, specific substitutions on the diazepane ring were critical for affinity. For instance, benzofuran (B130515) and quinoline-substituted diazepanes showed high affinity for sigma receptors. However, binding data specifically for this compound at either the σ1 or σ2R/TMEM97 subtype is not present in the available literature.

Table 3: Sigma Receptor Binding Affinities for this compound

| Receptor Target | Assay Type | Parameter | Value |

|---|---|---|---|

| Sigma-1 Receptor (σ1R) | Binding Affinity | K_i | Data not available |

| Sigma-2 Receptor (σ2R/TMEM97) | Binding Affinity | K_i | Data not available |

K_i: Inhibitory Constant

P2X4 Receptor Antagonism Investigations

The P2X4 receptor is an ATP-gated ion channel primarily expressed on immune cells like microglia and macrophages. Its antagonism is considered a promising strategy for treating neuropathic pain and neuroinflammation. Several P2X4 receptor antagonists are based on a diazepine (B8756704) or benzodiazepine (B76468) chemical structure. For example, 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) is a known selective P2X4 antagonist. This suggests that the diazepine core is compatible with P2X4 receptor interaction.

Despite the structural precedent, specific investigations into the P2X4 receptor antagonist activity of this compound have not been identified in published studies. Therefore, its inhibitory concentration (IC_50) remains undetermined.

Table 4: P2X4 Receptor Antagonist Activity for this compound

| Target | Assay Type | Parameter | Value |

|---|---|---|---|

| P2X4 Receptor | Antagonist Functional Assay | IC_50 | Data not available |

IC_50: Half-maximal Inhibitory Concentration

Inhibition of Human Equilibrative Nucleoside Transporters (ENTs)

Human Equilibrative Nucleoside Transporters (hENTs), including the subtypes hENT1 and hENT2, are membrane proteins that facilitate the transport of nucleosides and nucleobases across cell membranes. They are targets for various drugs, and their inhibition can modulate the efficacy of nucleoside analogue therapeutics used in cancer and viral treatments. While a variety of compounds are known to inhibit ENTs, specific data regarding the inhibitory potential of this compound against hENT1 or hENT2 is not available in the scientific literature.

Table 5: hENT Inhibition Profile for this compound

| Target | Assay Type | Parameter | Value |

|---|---|---|---|

| hENT1 | Inhibition Assay | IC_50 | Data not available |

| hENT2 | Inhibition Assay | IC_50 | Data not available |

IC_50: Half-maximal Inhibitory Concentration

Soluble Epoxide Hydrolase (sEH) Inhibition Screening

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH is a therapeutic strategy for managing hypertension, inflammation, and pain. The development of sEH inhibitors has explored various chemical scaffolds. Notably, synthetic routes have been described for creating sEH inhibitors that incorporate a homopiperazine (B121016) (1,4-diazepane) fragment, indicating the suitability of this core structure for interacting with the enzyme.

While the 1,4-diazepane moiety is present in some sEH inhibitors, specific screening results or IC_50 values for this compound have not been reported in the reviewed literature.

Table 6: Soluble Epoxide Hydrolase (sEH) Inhibition for this compound

| Target | Assay Type | Parameter | Value |

|---|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | Inhibition Assay | IC_50 | Data not available |

IC_50: Half-maximal Inhibitory Concentration

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Other Enzyme Inhibition Studies

No specific enzyme inhibition studies for this compound have been reported. However, research on related 1,4-diazepane structures has revealed interactions with various enzyme systems. For instance, a series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones were designed and evaluated as inhibitors of human chymase, a serine protease. nih.gov Several of these compounds demonstrated inhibitory activity, suggesting that the 1,4-diazepane scaffold can be tailored to target specific enzymes. nih.gov

Another study on chiral 1,2,4-trisubstituted 1,4-diazepanes showed that these compounds exhibited inhibitory effects on enzymes involved in the later stages of cholesterol biosynthesis, although this was observed at high concentrations. The same study noted that these compounds did not inhibit the structurally related fungal enzyme sterol Δ⁸,⁷-isomerase.

In Vitro Cellular Activity Evaluations

Direct cytotoxic evaluation of this compound against cancer cell lines has not been documented in the available literature. However, the cytotoxic potential of other 1,4-diazepane derivatives has been explored. A study focusing on novel 1,4-diazepane-based sigma receptor ligands investigated the cytotoxicity of several synthesized compounds. The experiments, conducted using an MTT assay, revealed that the tested diazepane-containing derivatives did not exhibit significant cytotoxicity at various concentrations. nih.gov One compound did show moderate toxicity towards PANC-1 (pancreatic cancer) cells, but only at a high concentration of 100 μM. nih.gov

In a separate study, a series of new benzo[b] ias.ac.inmdpi.comdiazepines were synthesized and evaluated for their cytotoxic activity against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. mdpi.com Several of these compounds, which feature a more complex fused ring system compared to this compound, demonstrated promising cytotoxic effects. mdpi.com This suggests that the broader diazepine scaffold can be a component of molecules with anticancer properties. researchgate.netbenthamscience.com

Table 1: Cytotoxicity Data for Selected 1,4-Diazepane Analogs

| Compound/Analog | Cancer Cell Line | Assay | Result | Citation |

| Diazepane-based sigma ligands | PANC-1 | MTT | Moderate toxicity at 100 μM | nih.gov |

| Benzo[b] ias.ac.inmdpi.comdiazepine derivatives | MCF-7, HCT-116 | Not specified | Promising cytotoxic activities | mdpi.com |

Note: This table presents data for analogs of this compound, as no direct data is available for the specified compound.

There are no specific reports on the antimicrobial or antifungal activity of this compound. However, the 1,4-diazepine nucleus is found in compounds that have been investigated for such properties. researchgate.netbenthamscience.com A study on novel 1H-1,4-diazepines containing a pyrazolopyrimidinone (B8486647) moiety demonstrated that these compounds were screened for their antimicrobial and antifungal activities. ias.ac.in The screening was performed against various bacterial and fungal strains, indicating that the 1,4-diazepine scaffold is of interest in the search for new antimicrobial agents. ias.ac.in

Table 2: Antimicrobial and Antifungal Screening of 1H-1,4-Diazepine Analogs

| Compound Class | Tested Activity | Target Organisms | Citation |

| 1H-1,4-diazepines with pyrazolopyrimidinone moiety | Antimicrobial, Antifungal | Bacteria and Fungi | ias.ac.in |

Note: This table presents general information for a class of 1,4-diazepine analogs, as specific data for this compound is not available.

No cellular studies specifically evaluating the neuroprotective effects of this compound have been published. However, research into related 1,4-diazepane derivatives suggests a potential for neuroprotective activity. A series of novel diazepane-containing derivatives were synthesized as sigma receptor (σR) ligands, which are implicated in neuroprotection. nih.gov These compounds were found to possess an excellent antioxidant profile, which could contribute to cellular protection. nih.gov

There is no available data on the anti-inflammatory effects of this compound in cell-based assays. However, the broader class of 1,4-dihydropyridine (B1200194) derivatives, which are structurally distinct but also heterocyclic compounds, have been shown to possess anti-inflammatory properties. nih.gov In one study, a dihydropyridine (B1217469) derivative demonstrated the ability to inhibit the production of pro-inflammatory mediators in vitro. nih.gov This highlights the potential for nitrogen-containing heterocyclic compounds to exhibit anti-inflammatory activity.

In Vivo Preclinical Efficacy Studies (Excluding Human Clinical Data)

No in vivo preclinical efficacy studies for this compound have been reported in the scientific literature. However, a study on a related compound, (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane, which is a potent σ1 receptor agonist, demonstrated clear cognition-enhancing effects in a scopolamine-induced amnesia model in mice. This finding points to the potential for 1,4-diazepane derivatives to exert effects in in vivo models of neurological function.

Evaluation in Neuropathic Pain Animal Models

Neuropathic pain, a complex chronic pain state, is often challenging to manage with existing therapies. Animal models are crucial for understanding the underlying mechanisms and for the development of novel analgesics. nih.govnih.gov These models simulate clinical pain conditions with diverse origins. nih.gov

Preclinical studies have utilized various animal models to investigate the efficacy of compounds in mitigating neuropathic pain. These models can be broadly categorized:

Surgical Mononeuropathy Models: These involve nerve injury to induce a pain-like state. Examples include the Spared Nerve Injury (SNI), Partial Sciatic Nerve Ligation (PSNL), and Spinal Nerve Ligation (SNL) models. These procedures result in a mix of intact and damaged axons within the sciatic nerve.

Chemotherapy-Induced Neuropathy: Certain cancer drugs, such as vincristine (B1662923) and oxaliplatin, can cause painful neuropathy. scielo.br Models using these agents, like the Oxaliplatin-Induced Polyneuropathy (OIPN) model, are employed to study this specific type of neuropathic pain. scielo.br

Metabolic Disease-Induced Neuropathy: Diabetic neuropathy is a common complication of diabetes. The streptozocin-induced neuropathy model in rats is used to mimic this condition by destroying pancreatic beta cells and inducing diabetes. scielo.br

Inflammatory Neuritis Models: The Sciatic Inflammatory Neuritis (SIN) model induces focal inflammation around the sciatic nerve using substances like Complete Freund's Adjuvant (CFA).

The table below summarizes common neuropathic pain models.

| Model Category | Specific Model | Method of Induction |

| Surgical Mononeuropathy | Spared Nerve Injury (SNI) | Ligation and transection of tibial and common peroneal nerves, leaving the sural nerve intact. |

| Partial Sciatic Nerve Ligation (PSNL) | Ligation of a portion of the sciatic nerve. | |

| Spinal Nerve Ligation (SNL) | Ligation of the L5 and/or L6 spinal nerves. | |

| Chemotherapy-Induced | Vincristine-Induced Neuropathy | Administration of the chemotherapeutic agent vincristine. scielo.br |

| Oxaliplatin-Induced Polyneuropathy (OIPN) | Administration of the chemotherapeutic agent oxaliplatin. | |

| Metabolic Disease-Induced | Streptozocin-Induced Diabetic Neuropathy | Administration of streptozocin (B7790348) to induce diabetes. scielo.br |

| Inflammatory Neuritis | Sciatic Inflammatory Neuritis (SIN) | Application of an inflammatory agent (e.g., CFA) to the sciatic nerve. |

Assessment of Anxiolytic and Antidepressant-like Effects in Animal Models

The potential anxiolytic and antidepressant effects of novel compounds are frequently evaluated using a battery of behavioral tests in rodents. These models are sensitive to clinically effective medications and provide insights into the neurobiological basis of anxiety and depression.

Commonly used models for assessing antidepressant-like activity include the Forced Swim Test (FST) and the Tail Suspension Test (TST). In both tests, a decrease in the duration of immobility is interpreted as an antidepressant-like effect. For anxiolytic-like activity, the Elevated Plus-Maze (EPM) and the Open Field Test (OFT) are widely employed. An increase in the time spent in the open arms of the EPM or the central zone of the OFT suggests an anxiolytic effect. nih.gov

Studies on various compounds have demonstrated the utility of these models. For instance, some phenylpiperazine derivatives have shown potent antidepressant-like activity in the FST in both mice and rats, and anxiolytic-like activity in the four-plate test in mice and the EPM in rats. nih.gov Similarly, hydrogen sulfide (B99878) (H2S) donors have been shown to have anxiolytic and antidepressant properties in mice with chronic neuropathic pain. mdpi.com

The following table outlines standard behavioral models used to assess anxiolytic and antidepressant-like effects.

| Therapeutic Target | Animal Model | Principle |

| Antidepressant | Forced Swim Test (FST) | Measures the duration of immobility when an animal is placed in an inescapable cylinder of water. |

| Tail Suspension Test (TST) | Measures the duration of immobility when a mouse is suspended by its tail. nih.gov | |

| Anxiolytic | Elevated Plus-Maze (EPM) | Assesses the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces. nih.gov |

| Open Field Test (OFT) | Measures locomotor activity and anxiety-like behavior in a novel, open environment. nih.gov |

Investigations into Antipsychotic Potential in Animal Models

Animal models are indispensable for the discovery and development of antipsychotic drugs. nih.gov These models have historically focused on the dopamine D2 receptor, as all currently licensed antipsychotics interact with this receptor to some extent. nih.govnih.gov

Traditional models for assessing antipsychotic potential include:

Dopaminomimetic-Induced Hyperactivity: This model measures the ability of a compound to block the increased motor activity induced by dopamine agonists like amphetamine. nih.gov

Conditioned Avoidance Behavior: This test assesses a drug's capacity to interfere with a learned avoidance response, a behavior sensitive to antipsychotic agents. nih.gov

Prepulse Inhibition of Startle (PPI): PPI is a measure of sensorimotor gating that is often deficient in individuals with schizophrenia. The ability of a compound to restore deficits in PPI induced by dopamine agonists is considered a predictor of antipsychotic efficacy. nih.gov

Catalepsy Induction: This model evaluates the tendency of a drug to induce a state of immobility and muscle rigidity, which is an animal correlate of extrapyramidal side effects (EPS) in humans. nih.gov

While first-generation antipsychotics are potent D2 receptor antagonists, second-generation (atypical) antipsychotics often have a more complex receptor binding profile, including high affinity for serotonin 5-HT2A receptors. nih.gov Newer research also explores compounds with novel mechanisms of action, such as those targeting the glutamatergic system. mdpi.com

The table below details key animal models used in the evaluation of antipsychotic drugs.

| Model Type | Specific Test | Underlying Principle |

| Dopamine-Related | Dopamine Agonist-Induced Hyperactivity | Blockade of motor stimulation caused by dopamine agonists. nih.gov |

| Catalepsy Test | Induction of a state of immobility as a predictor of motor side effects. nih.gov | |

| Sensorimotor Gating | Prepulse Inhibition of Startle (PPI) | Reversal of deficits in sensorimotor gating. nih.gov |

| Learned Behavior | Conditioned Avoidance Response | Inhibition of a learned avoidance behavior. nih.gov |

Antitubercular Activity in Animal Models

Due to the limitations of in vitro screening, animal models remain essential for the preclinical evaluation of new antitubercular agents. The most widely used animal model for tuberculosis (TB) is the mouse, due to its susceptibility to Mycobacterium tuberculosis infection and the ability to develop human-like lung pathology. Other models, such as guinea pigs and rabbits, are also used, though less frequently.

The standard experimental design involves infecting animals with M. tuberculosis via an aerosol route to establish a lung infection. After a period to allow the infection to establish, treatment with the test compound is initiated. The primary endpoint is the reduction in the bacterial load in the lungs and other organs, such as the spleen, compared to untreated control animals.

Anti-Pancreatitis Activity in Animal Models

Animal models of pancreatitis are crucial for understanding the pathophysiology of the disease and for testing new therapeutic interventions. nih.gov A variety of models exist, each mimicking different aspects of human pancreatitis.

Commonly used models include:

Secretagogue-Induced Pancreatitis: This model, often using caerulein (B1668201) or carbachol, induces a mild to moderate pancreatitis through hyperstimulation of pancreatic acinar cells. nih.gov

Duct Infusion Models: Infusion of substances like sodium taurocholate into the pancreatic duct can mimic biliary pancreatitis. nih.gov

Genetically Engineered Mouse Models (GEMMs): These models have genetic modifications that lead to the spontaneous development of pancreatitis-related phenotypes. nih.gov

The efficacy of a potential anti-pancreatitis agent is typically assessed by measuring various parameters, including serum amylase and lipase (B570770) levels, pancreatic edema, inflammatory cell infiltration, and acinar cell necrosis.

The following table provides an overview of common animal models for pancreatitis.

| Model Type | Induction Method | Key Features |

| Secretagogue-Induced | Hyperstimulation with caerulein or carbachol | Induces mild to moderate pancreatitis. nih.gov |

| Duct Infusion | Infusion of bile acids (e.g., sodium taurocholate) into the pancreatic duct | Mimics biliary pancreatitis. nih.gov |

| Genetically Engineered | Spontaneous development due to genetic mutations | Useful for studying idiopathic pancreatitis and for pharmacological testing. nih.gov |

Studies in Preclinical Models of Psychostimulant Use Disorders

Animal models of drug abuse are critical for developing and testing new treatments for substance use disorders. These models aim to replicate various aspects of addiction, including drug self-administration, drug-seeking behavior, and relapse.

Key preclinical models include:

Drug Self-Administration: In this model, animals learn to perform a specific action, such as pressing a lever, to receive an infusion of a drug. This model is considered to have high face validity for the reinforcing effects of drugs of abuse.

Conditioned Place Preference (CPP): This model assesses the rewarding properties of a drug by pairing its administration with a specific environment. An animal's preference for the drug-paired environment indicates the drug's rewarding effects.

Reinstatement Model: This model is used to study relapse. After an animal has learned to self-administer a drug, the drug is withheld until the seeking behavior extinguishes. Re-exposure to the drug, a drug-associated cue, or a stressor can reinstate the drug-seeking behavior.

Computational Chemistry and Molecular Modeling Studies of 1 2 Fluorobenzyl 1,4 Diazepane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the electronic and structural characteristics of 1-(2-Fluorobenzyl)-1,4-diazepane.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it a popular choice for studying complex systems. espublisher.com DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the stability and reactivity of compounds. espublisher.comresearchgate.net

In the context of diazepane derivatives, DFT studies, often using functionals like B3LYP with basis sets such as 6-31G**, are employed to achieve stable geometries of the compounds. espublisher.com These calculations are foundational for further analyses, including the examination of frontier molecular orbitals and molecular electrostatic potential. While specific DFT studies on this compound are not widely published, the methodologies applied to similar structures, such as other diazepine (B8756704) derivatives, provide a clear blueprint for how its electronic structure would be assessed. espublisher.comresearchgate.net For instance, DFT has been used to study the structural and electronic properties of various heterocyclic compounds, providing insights into their stability and potential applications in material science and pharmacology. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. malayajournal.org A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.netmalayajournal.org

For diazepine-related compounds, FMO analysis is crucial for evaluating their electrical and optical properties. espublisher.com The distribution of the HOMO and LUMO across the molecular structure indicates the likely sites for electron donation and acceptance. For example, in studies of other complex heterocyclic systems, the HOMO is often located on electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions, indicating the pathways of intramolecular charge transfer. espublisher.comresearchgate.net This analysis helps in predicting how the molecule will interact with other chemical species. youtube.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Diazepine Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap | 4.0106 |

Data presented is for a representative heterocyclic compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, to illustrate typical values obtained through FMO analysis. malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, different colors represent different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. malayajournal.org

MEP analysis is frequently used alongside DFT and FMO studies to provide a complete picture of a molecule's reactivity. researchgate.net For various heterocyclic compounds, MEP maps have successfully predicted intermolecular interaction sites. malayajournal.org For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the diazepane ring and the fluorine atom of the benzyl (B1604629) group, highlighting these as potential sites for hydrogen bonding and other electrophilic interactions.

Prediction of Chemical Reactivity Parameters

Global reactivity parameters, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These parameters include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO gap.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO and are instrumental in comparing the reactivity of different compounds. espublisher.comresearchgate.net For instance, a higher electrophilicity index indicates a better electron acceptor. researchgate.net

Table 2: Formulas for Global Chemical Reactivity Descriptors

| Parameter | Formula |

|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Global Electrophilicity (ω) | ω = χ2 / (2η) |

These formulas are standard in computational chemistry for deriving reactivity parameters from FMO energies.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. researchgate.net It is a critical tool in drug discovery for understanding binding mechanisms and for virtual screening of potential drug candidates. researchgate.netmdpi.com

Ligand-Target Protein Interaction Analysis and Binding Site Characterization

Molecular docking studies are essential for elucidating how a ligand like this compound interacts with its biological target. This analysis reveals key information about the binding mode, binding affinity, and the specific amino acid residues involved in the interaction. researchgate.net

Derivatives of 1,4-diazepane have been investigated as ligands for sigma receptors (σR), which are implicated in various neurological disorders. nih.govnih.gov In one such study, a diazepane derivative was docked into the active site of the σ1 receptor. The analysis showed that the compound's benzene (B151609) ring interacts with specific amino acid residues like Trp164 and Phe133, while also forming a hydrogen bond with Thr181. nih.gov These interactions, which include hydrophobic contacts and hydrogen bonds, are crucial for the stability of the ligand-receptor complex. mdpi.combohrium.com

For this compound, a molecular docking study against a relevant target, such as the σ1 receptor, would identify the key interactions stabilizing the complex. The 2-fluorobenzyl group would likely engage in hydrophobic and potentially halogen-bonding interactions within the receptor's binding pocket, while the diazepane nitrogens could act as hydrogen bond acceptors or donors. The binding affinity, typically expressed in kcal/mol, provides a quantitative measure of the binding strength, with lower values indicating a more stable complex. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-benzyl-1,4-diazepane (B1296151) |

| Clobazam |

Prediction of Binding Affinities and Modes of Interaction

Computational docking studies are instrumental in predicting how ligands like this compound interact with biological targets. For instance, in studies of similar 1,4-diazepane derivatives, molecular docking has been used to predict their binding affinity to various receptors. One such study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one revealed a docking score of -8.9 kcal/mol with the human estrogen receptor (3ERT), indicating a strong potential for interaction. nih.gov This process involves placing the ligand into the binding site of a protein and estimating the strength of the interaction.

The binding mode is also elucidated through these simulations, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. For example, in the case of 1,4-diazepane-based sigma (σ) receptor ligands, molecular dynamics simulations have confirmed strong interactions within the active site of the receptor. nih.gov These predictive studies are vital for understanding the structure-activity relationships (SAR) of 1,4-diazepane derivatives, where modifications to the diazepine ring can significantly affect their pharmacological activity by altering their conformation and binding to receptors like the GABA receptors. chemisgroup.us

Table 1: Predicted Binding Affinities of Related 1,4-Diazepane Derivatives

| Compound/Derivative | Target Protein | Predicted Binding Affinity (Docking Score) | Reference |

|---|---|---|---|

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Human Estrogen Receptor (3ERT) | -8.9 kcal/mol | nih.gov |

| 1,4-dibenzyl derivative (4a) | Sigma-1 (σ1) Receptor | Ki = 7.4 nM | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a deeper understanding of the dynamic nature of ligand-receptor interactions and the conformational changes that occur over time.

MD simulations have been effectively used to study the conformational flexibility of the 1,4-diazepane ring and its substituents upon binding to a target. For novel 1,4-diazepane-based sigma (σ) receptor ligands, MD simulations have been employed to confirm the strong and stable interaction of these ligands within the receptor's active site. nih.gov These simulations can reveal how the diazepane ring and its substituents, such as the 2-fluorobenzyl group, adapt their conformation to fit optimally within the binding pocket. This is particularly important for the seven-membered diazepine ring, which can adopt various low-energy conformations. chemisgroup.us

Conformational Analysis and Energy Landscapes of the Diazepane Ring

The seven-membered 1,4-diazepane ring is conformationally flexible and can exist in several forms, such as chair, boat, and twist-boat conformations. nih.govnih.gov Computational studies, alongside experimental methods like NMR spectroscopy and X-ray crystallography, have been crucial in determining the preferred conformations.

For N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, it was found that these molecules exist in an unexpected low-energy conformation characterized by a twist-boat ring conformation and an intramolecular π-stacking interaction. nih.gov In another example, the crystal structure of 1-benzyl-1,4-diazepan-5-one (B1267611) shows that the seven-membered ring adopts a chair-like conformation. nih.gov The specific conformation adopted by the diazepine ring is critical as it can significantly influence the molecule's ability to bind to its biological target. chemisgroup.us

Table 2: Observed Conformations of the 1,4-Diazepane Ring in Derivatives

| Derivative | Conformation | Method of Determination | Reference |

|---|---|---|---|

| N,N-disubstituted-1,4-diazepane orexin receptor antagonists | Twist-boat | NMR, X-ray crystallography, Molecular modeling | nih.gov |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Chair | X-ray crystallography | nih.gov |

| 1-Benzyl-1,4-diazepan-5-one | Chair-like | X-ray crystallography | nih.gov |

Virtual Screening and De Novo Design Approaches for Novel 1,4-Diazepane Chemotypes

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. acs.org This approach has been applied to discover novel chemotypes based on the 1,4-diazepane scaffold. Both structure-based and ligand-based virtual screening methods are employed. acs.org

In structure-based virtual screening, molecules are docked into the three-dimensional structure of a target protein to identify potential binders. acs.org For ligand-based approaches, a known active ligand is used as a template to find other molecules with similar properties. These methods allow for the efficient exploration of chemical space to identify new 1,4-diazepane derivatives with desired biological activities. For example, consensus-based virtual screening has been successfully used to identify new maternal embryonic leucine-zipper kinase (MELK) inhibitor chemotypes. nih.gov The 1,4-diazepine ring system is considered a "privileged structure" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, making it an attractive scaffold for such computational design efforts.

Metabolic Studies and Pharmacokinetics in Preclinical Systems

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes)

The initial assessment of a compound's metabolic stability is often conducted using in vitro systems, with liver microsomes being a primary tool. evotec.com Liver microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.com These enzymes are responsible for the Phase I metabolism of a vast number of xenobiotics. evotec.comnih.gov

The in vitro metabolic stability assay typically involves incubating the test compound, such as 1-(2-Fluorobenzyl)-1,4-diazepane, with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. evotec.com The rate of disappearance of the parent compound over time is monitored, which allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). mdpi.com This data is crucial for predicting the hepatic clearance of the compound in vivo. For instance, a compound with high metabolic stability in liver microsomes is likely to have a lower clearance and a longer half-life in the body. mdpi.com

While specific data for this compound is not available in the public domain, studies on structurally related compounds, such as certain alicyclic amines, have shown that modifications to the molecular structure can significantly improve metabolic stability in rat liver microsomes. nih.govnih.gov

Table 1: General Parameters in In Vitro Metabolic Stability Assessment

| Parameter | Description | Significance |

| In Vitro Half-life (t½) | The time it takes for 50% of the compound to be metabolized by liver microsomes. | A longer half-life generally indicates greater metabolic stability. |

| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for a specific compound. | Helps in predicting in vivo hepatic clearance and first-pass metabolism. |

| Species Differences | Comparison of metabolic stability across different species' liver microsomes. | Important for selecting appropriate animal models for further preclinical studies. |

Identification and Structural Characterization of Metabolites in Animal Models

Following in vitro assessments, studies in animal models are conducted to identify the metabolites of a compound. This involves administering the compound to animals (e.g., rats, mice) and analyzing biological samples like plasma, urine, and feces to isolate and identify the chemical structures of the metabolites. This process is essential for understanding the biotransformation pathways of the parent compound.

The identification of metabolites helps in assessing whether the biotransformation leads to the formation of active, inactive, or potentially toxic byproducts. For example, the metabolism of some compounds can result in metabolites with higher biological activity or toxicity than the parent drug. nih.gov

Preclinical Pharmacokinetic Profiling (ADME Aspects)

Pharmacokinetic studies in preclinical models aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies provide a comprehensive understanding of the compound's disposition in the body.

Absorption studies determine the extent and rate at which a compound enters the systemic circulation following administration. This is a critical factor for oral bioavailability. Distribution studies describe how a compound partitions into various tissues and organs throughout the body from the bloodstream. The volume of distribution (Vd) is a key parameter that provides an indication of the extent of a compound's distribution in the body.

Clearance (CL) is a measure of the rate at which a compound is removed from the body. It is a critical parameter that influences the dosing regimen of a potential drug. Excretion studies identify the primary routes through which the compound and its metabolites are eliminated from the body, which can be through urine, feces, or other routes.

Medicinal chemistry efforts often involve modifying the structure of a lead compound to optimize its pharmacokinetic profile. For instance, strategic chemical modifications can be made to enhance metabolic stability, improve absorption, or alter distribution characteristics. Studies on analogs of this compound, such as certain piperidine (B6355638) analogues, have demonstrated that structural changes can lead to improved metabolic stability. nih.govnih.gov Similarly, modifications to other compounds have been shown to impact their in vivo stability and distribution. nih.gov

Table 2: Key Pharmacokinetic Parameters

| Parameter | Abbreviation | Description |

| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. |

| Half-life | t½ | The time required for the concentration of the drug in the body to be reduced by one-half. |

Enzymatic Biotransformation Pathways (e.g., Cytochrome P450 Involvement)

The biotransformation of many drugs is primarily carried out by the cytochrome P450 (CYP) family of enzymes. nih.gov Identifying which specific CYP isozymes are responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions. nih.gov For example, if a compound is metabolized by a specific CYP enzyme, co-administration with another drug that inhibits or induces the same enzyme can alter its plasma concentrations, leading to potential toxicity or loss of efficacy. nih.gov

The primary reactions catalyzed by CYP enzymes are oxidation, reduction, and hydrolysis, which constitute Phase I metabolism. nih.gov These reactions typically introduce or expose functional groups on the parent molecule, making it more water-soluble and easier to excrete. nih.gov While specific data for this compound is not available, the metabolism of structurally similar compounds often involves N-dealkylation, hydroxylation, and other oxidative processes mediated by CYP enzymes.

Advanced Analytical Techniques for Research Applications of 1 2 Fluorobenzyl 1,4 Diazepane

Chromatographic Methods

Chromatographic techniques are indispensable for the separation, identification, and quantification of 1-(2-Fluorobenzyl)-1,4-diazepane from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is extensively used for determining the purity of the compound and for quantitative analysis in various matrices.

Detailed Research Findings:

A reverse-phase HPLC method is typically employed for the analysis of this compound and related compounds. The separation is often achieved on a C18 column. The mobile phase composition is optimized to achieve good resolution between the main compound and any impurities. A mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) is commonly used.

For quantitative analysis, a calibration curve is constructed using standards of known concentration. The method is validated for linearity, accuracy, precision, and robustness to ensure reliable results. researchgate.net Detection is usually performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. In the context of related benzodiazepine (B76468) structures, densitometric detection has been utilized at wavelengths around 196 nm or 280 nm. researchgate.net For compounds with similar structures, HPLC methods have been validated over concentration ranges like 0.5-500 ng/mL in plasma, demonstrating high precision with within-run and between-run variations typically below 15%. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Related Diazepane Derivatives

| Parameter | Typical Value |

|---|---|

| Column | C18 (e.g., Gemini C18, 250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Isocratic or gradient mixture of buffer (e.g., 0.05M Potassium dihydrogen orthophosphate) and organic solvent (e.g., Acetonitrile/Water) researchgate.net |

| Flow Rate | 1.0 mL/min |